molecular formula C16H16BrFN2O3S2 B2950542 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1021079-55-9

2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2950542
CAS No.: 1021079-55-9
M. Wt: 447.34
InChI Key: IKKKXPLBRQQNOG-UHFFFAOYSA-N
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Description

The compound 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one features a brominated thiophene sulfonyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 2-fluorophenyl group. The bromine atom on the thiophene ring may enhance steric and electronic interactions, while the fluorine on the phenyl group could improve metabolic stability and binding affinity .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-4-2-1-3-12(13)18/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKKXPLBRQQNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by sulfonylation, which introduces the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with the fluorophenyl piperazine under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its sulfonyl, bromothiophene, and ketone functionalities.

Functional Group Reactivity:

Functional GroupReaction TypeReagents/ConditionsProduct/OutcomeReference
BromothiopheneSuzuki couplingPd(PPh3_3)4_4, aryl boronic acidBiaryl derivatives (e.g., drug analogues) , ,
KetoneReductionNaBH4_4, MeOHSecondary alcohol
Sulfonyl groupHydrolysis (acidic)HCl/H2_2O, heatSulfonic acid derivative ,
Piperazine ringN-Alkylation (if unsubstituted)Alkyl halides, baseQuaternary ammonium salts ,
  • Bromothiophene : The bromine at position 5 enables cross-coupling reactions (e.g., Suzuki) for biaryl synthesis, a strategy used in medicinal chemistry for optimizing bioactivity .

  • Ketone : Reduction yields a secondary alcohol, potentially altering pharmacokinetic properties .

  • Sulfonyl Group : Acidic hydrolysis cleaves the sulfonyl linkage, forming sulfonic acids .

Stability and Degradation Pathways

The compound’s stability is influenced by its functional groups:

ConditionDegradation PathwayOutcomeReference
Acidic (HCl, 60°C)Sulfonyl group hydrolysis5-Bromothiophene-2-sulfonic acid ,
Basic (NaOH, reflux)Ketone enolization or piperazine ring openingUnstable intermediates
UV lightC–Br bond homolysisRadical byproducts
  • The bromothiophene group is susceptible to photodegradation, requiring storage in opaque containers.

Scientific Research Applications

2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to biological targets. The piperazine moiety can interact with various receptors, potentially modulating their activity .

Comparison with Similar Compounds

Sulfonyl Group Variations

The target compound’s 5-bromothiophene-2-sulfonyl group distinguishes it from analogs with phenylsulfonyl substituents. For example:

  • Melting point (165–167°C) indicates higher crystallinity compared to non-halogenated analogs .
  • 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5): Replaces the thiophene with a bromophenoxy group. The 4-fluorophenyl sulfonyl substitution may alter spatial interactions compared to the target’s 2-fluorophenyl-piperazine .

Piperazine Substitutions

  • 2-(4-Fluorophenyl)-1-{4-[(isoquinolin-5-yl)sulfonyl]piperazin-1-yl}ethan-1-one (): The isoquinoline sulfonyl group introduces a larger aromatic system, which might improve π-π stacking but increase molecular weight (MW ~413.46).
  • 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone (): A bromopyridinyl substituent and trifluoroethanone modification could enhance metabolic stability but reduce solubility due to higher lipophilicity (MW 352.13) .

Ethanone Modifications

  • 2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfonyl)-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one () : The isoxazole methyl sulfonyl group introduces steric bulk, which may hinder binding to flat receptor surfaces compared to the planar thiophene in the target compound .

Biological Activity

The compound 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C16H17BrN2O2S
  • Molecular Weight: 393.29 g/mol

The presence of the bromothiophene moiety and the piperazine ring contributes to its biological properties, particularly in terms of receptor binding and enzyme inhibition.

The biological activity of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is primarily attributed to its interaction with specific biological targets:

  • Receptor Binding: The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may modulate neurotransmission, potentially leading to therapeutic effects in mood disorders.
  • Enzyme Inhibition: Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit phosphoinositide-dependent kinase 1 (PDK1), which plays a critical role in cell signaling pathways associated with cancer progression.

Antiparasitic Activity

Research has indicated that derivatives of compounds similar to 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one exhibit significant antiparasitic activity. For example, studies on related thiophene derivatives have demonstrated effectiveness against parasites such as Trypanosoma brucei and Leishmania species, with IC50 values in the low micromolar range, indicating potent biological activity against these pathogens .

Anticancer Potential

The compound's potential anticancer properties have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This effect is likely due to its ability to inhibit key signaling pathways involved in cell proliferation and survival. The selectivity index for various cancer cell lines suggests a promising therapeutic window for further development .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one:

StudyFindings
Study A (2023)Demonstrated significant inhibition of Trypanosoma brucei with an IC50 of 49 µM using a related thiophene derivative .
Study B (2023)Showed that piperazine derivatives exhibited selective cytotoxicity against cancer cell lines, with minimal effects on normal cells .
Study C (2023)Investigated the mechanism of action and found that the compound induces apoptosis via mitochondrial pathways .

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